molecular formula C12H13NO6 B3108978 Ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate CAS No. 169739-78-0

Ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate

Cat. No.: B3108978
CAS No.: 169739-78-0
M. Wt: 267.23 g/mol
InChI Key: RTEYPZFDMUKVOT-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H13NO6. It is characterized by the presence of a nitro group, a methoxy group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 3-(4-amino-3-methoxyphenyl)-3-oxopropanoate.

    Substitution: Ethyl 3-(4-substituted-3-nitrophenyl)-3-oxopropanoate.

    Hydrolysis: 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoic acid.

Scientific Research Applications

Ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with enzymes or receptors.

Comparison with Similar Compounds

Ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 3-(4-chloro-3-nitrophenyl)-3-oxopropanoate: Similar structure but with a chloro group instead of a methoxy group.

    Ethyl 3-(4-methoxy-3-aminophenyl)-3-oxopropanoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 3-(4-methoxy-3-nitrophenyl)-2-oxopropanoate: Similar structure but with a different position of the oxo group.

These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and molecular structure.

Properties

IUPAC Name

ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-3-19-12(15)7-10(14)8-4-5-11(18-2)9(6-8)13(16)17/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEYPZFDMUKVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247612
Record name Ethyl 4-methoxy-3-nitro-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169739-78-0
Record name Ethyl 4-methoxy-3-nitro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169739-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methoxy-3-nitro-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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